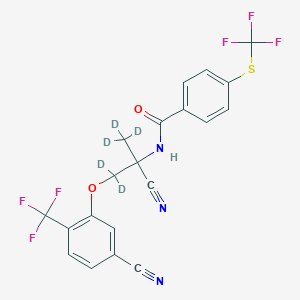
(Rac)-Monepantel-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Monepantel-d5 is a deuterated form of Monepantel, an anthelmintic compound used primarily in veterinary medicine to treat parasitic infections in livestock. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Monepantel-d5 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the core structure of Monepantel. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Monepantel-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
(Rac)-Monepantel-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on parasitic organisms and potential resistance mechanisms.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic uses beyond veterinary medicine.
Industry: Utilized in the development of new anthelmintic agents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (Rac)-Monepantel-d5 involves its interaction with specific molecular targets in parasitic organisms. It binds to nicotinic acetylcholine receptors, leading to paralysis and death of the parasites. The deuterium atoms may influence the binding affinity and metabolic stability of the compound, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monepantel: The non-deuterated form, widely used in veterinary medicine.
MBQ-167: Another compound with similar anthelmintic properties.
MBQ-168: A derivative of MBQ-167 with enhanced activity.
Uniqueness
(Rac)-Monepantel-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H13F6N3O2S |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |
Clé InChI |
WTERNLDOAPYGJD-JIZANVDTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
SMILES canonique |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



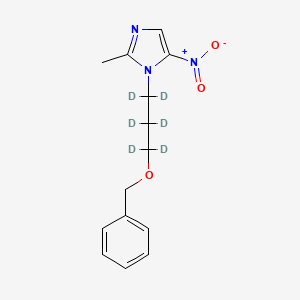
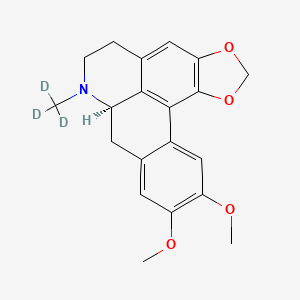



![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
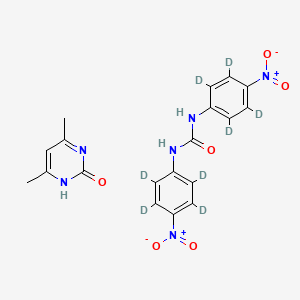
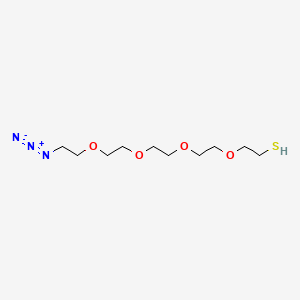

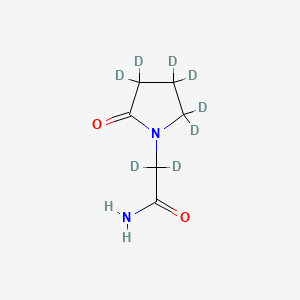

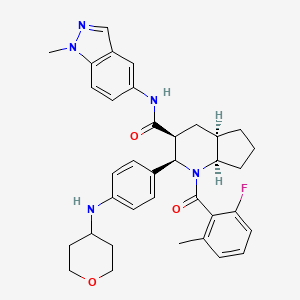
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
